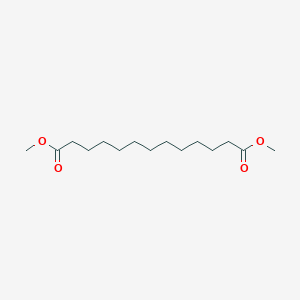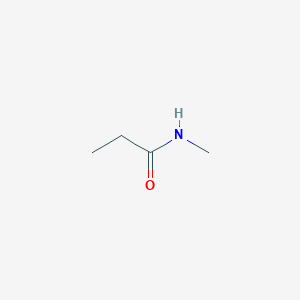
2-Fluorobenzothiazole
概要
説明
2-Fluorobenzothiazole (2-FBT) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, odorless, crystalline solid that is soluble in common organic solvents. It is a versatile reagent that is used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the manufacture of polymers, adhesives, and rubber products. In addition, 2-FBT has been studied for its potential medical applications, including as an anti-inflammatory agent and as a potential anti-cancer drug.
科学的研究の応用
Antitumor Properties :
- 2-Fluorobenzothiazole derivatives show potent antitumor activity, particularly against breast, lung, and colorectal cancer cell lines. They work by inducing and being biotransformed by cytochrome P450 1A1 into active metabolites. The modification of these compounds, such as amino acid conjugation, improves their water solubility and bioavailability, making them suitable for clinical evaluation (Bradshaw et al., 2002).
- A specific compound, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, was found to have highly potent and selective antiproliferative activity against various cancer cell lines. This activity was achieved without the requirement for induction of CYP1A1 expression, suggesting a different mechanism from previously reported benzothiazoles (Mortimer et al., 2006).
Cancer Imaging Applications :
- Fluorinated 2-arylbenzothiazoles are being explored as novel probes for positron emission tomography (PET) to image tyrosine kinase in cancers. The synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles has been achieved, offering a new avenue for cancer imaging (Wang et al., 2006).
Mechanism of Action :
- Studies have identified the roles of various cytochrome P450 enzymes in mediating the antitumor activity of benzothiazole compounds. CYP2S1 and CYP2W1 are particularly important in this regard, with CYP2S1 involved in deactivation and CYP2W1 in bioactivation of these compounds in cancer cells (Tan et al., 2011).
Synthesis Methods :
- There have been advancements in the "green" synthesis of 2-alkyl/arylbenzothiazoles, which are based on the potent and selective in vitro antitumor properties of these compounds. Microwave-assisted methods provide an efficient and environmentally friendly approach to synthesizing these potentially therapeutic agents (Kamila et al., 2006).
作用機序
Target of Action
2-Fluorobenzothiazole primarily targets the Aryl Hydrocarbon Receptor (AhR) . AhR is a transcriptional regulator that plays a crucial role in the metabolism of certain compounds by cytochrome P450 (CYP) enzymes .
Mode of Action
This compound acts as a potent AhR ligand, triggering the activation of AhR signaling in sensitive cells . This activation leads to the nuclear translocation of AhR, which in turn regulates the expression of CYP enzymes .
Biochemical Pathways
The activation of AhR by this compound leads to the induction of CYP enzymes, particularly CYP1A1 . These enzymes are crucial for the metabolism of various compounds, including potential anticancer agents .
Result of Action
This compound exhibits significant anticancer activity, particularly against ovarian and breast cancer models, both in vitro and in vivo . Its action results in potent antitumor effects, likely due to its influence on CYP enzyme activity and subsequent impact on cellular metabolism .
Safety and Hazards
2-Fluorobenzothiazole is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity – single exposure (Category 3). It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
Benzothiazole and its derivatives, including 2-Fluorobenzothiazole, continue to be a significant area of research due to their extensive pharmacological properties and high degree of structural diversity . Future research may focus on developing more potent biologically active benzothiazole-based drugs and exploring green chemistry approaches in the synthesis of benzothiazole compounds .
生化学分析
Biochemical Properties
2-Fluorobenzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound and the mechanisms behind these effects are still being explored.
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex and multifaceted. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels. The specifics of these metabolic pathways and the exact role of this compound within them are still being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins The compound’s localization or accumulation can be influenced by these interactions
特性
IUPAC Name |
2-fluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWCHVAUHZEAAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149992 | |
| Record name | 2-Fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1123-98-4 | |
| Record name | 2-Fluorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorobenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Fluorobenzothiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LKM8HMH9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 2-Fluorobenzothiazole highlighted in the research?
A1: The research primarily focuses on the use of this compound as a reagent in organic synthesis. Specifically, it is utilized in the transformation of heteroaryl aryl ethers into heteroaryl fluorides via a rhodium-catalyzed reaction. [] This reaction involves the cleavage of carbon-oxygen bonds in the presence of this compound, ultimately leading to the formation of new carbon-fluorine bonds in the desired products. []
Q2: Can you elaborate on the structural characteristics of this compound and its significance?
A2: this compound is a heterocyclic compound with the molecular formula C₇H₄FNS and a molecular weight of 153.18 g/mol. [] Its structure consists of a benzene ring fused with a thiazole ring, with a fluorine atom substituted at the 2-position of the thiazole ring. [] This specific substitution pattern influences its reactivity and is crucial for its application in the aforementioned rhodium-catalyzed reactions. [] The fluorine atom's electronegativity likely plays a role in the carbon-oxygen bond cleavage mechanism.
Q3: How stable is this compound, and are there any handling precautions?
A3: While the research doesn't provide extensive stability data, it does indicate that this compound, when converted to its tetrafluoroborate salt (3-Ethyl-2-fluorobenzothiazolium tetrafluoroborate), is hygroscopic. [] This means it readily absorbs moisture from the air, potentially impacting its stability and reactivity. The research advises cautious handling of the tetrafluoroborate salt as its toxicity remains unreported. [] Further investigation is needed to fully understand its stability under various conditions.
Q4: What analytical techniques are commonly employed in the characterization and study of this compound?
A5: The research highlights the use of Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹⁹F NMR, for the structural elucidation of this compound and its derivatives. [] This technique allows researchers to determine the compound's structure, including the position of the fluorine atom and other substituents, by analyzing the magnetic properties of atomic nuclei. [] Additionally, other analytical techniques like mass spectrometry and elemental analysis could be employed for characterizing the compound and confirming its purity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)







